Cas no 151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-)

1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- structure
151330-10-8 structure
Product name:1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
CAS No:151330-10-8
MF:C12H18Br2N2
MW:350.09272146225
CID:195243
PubChem ID:127755

1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
    • 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)...
    • (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline dihydrobromide
    • 1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline
    • 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline
    • 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydro bromide, cis-(+-)-
    • 1H-Pyrrolo(3,2-h)isoquinoline, 2,3,3a,4,5,9b-hexahydro-1-methyl-, dihydrobromide, cis-(+-)-
    • DTXSID40934234
    • (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide
    • 1-Methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline--hydrogen bromide (1/2)
    • HMPIQ
    • 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydrobromide, cis-(+-)-
    • 151330-10-8
    • Inchi: InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H
    • InChI Key: RCAGTHIYPMGJKX-UHFFFAOYSA-N
    • SMILES: Br.Br.CN1CCC2C1C1C=NC=CC=1CC2

Computed Properties

  • Exact Mass: 349.982
  • Monoisotopic Mass: 347.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 216
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 278.2°Cat760mmHg
  • Flash Point: 122°C
  • Refractive Index: 1.562

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